2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group for amine protection and a trimethylsilyl (TMS) substituent at the β-position of the propanoic acid backbone. The Boc group is widely employed in peptide synthesis due to its stability under basic and nucleophilic conditions, while the TMS moiety enhances lipophilicity and may influence steric and electronic properties. This compound is likely utilized in specialized organic syntheses, particularly where silicon-mediated reactivity or tailored solubility is required.
Properties
Molecular Formula |
C11H23NO4Si |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C11H23NO4Si/c1-11(2,3)16-10(15)12-8(9(13)14)7-17(4,5)6/h8H,7H2,1-6H3,(H,12,15)(H,13,14) |
InChI Key |
LMFSUXXQTKCGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Si](C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid typically involves the protection of amino acids. One common method is to start with an amino acid and introduce the Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The TMS group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Common Reagents and Conditions
Boc Deprotection: Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used to remove the Boc group.
TMS Deprotection: The TMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the TMS group yields the free hydroxyl group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The TMS group protects hydroxyl groups, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyrimidin-3-yl)propanoic Acid
- Substituent : 2-fluoropyrimidin-3-yl
- Molecular Formula : C₁₂H₁₃N₃O₃ (inferred from )
- Molecular Weight : 219.24 g/mol
- The pyrimidine ring contributes aromaticity, making this compound suitable for medicinal chemistry applications, such as kinase inhibitor development.
- Comparison : Unlike the TMS variant, this fluorinated analog may exhibit improved bioavailability in drug design but lower thermal stability due to the aromatic heterocycle .
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic Acid
- Substituent: Phenoxy
- Molecular Formula: C₁₄H₁₉NO₅
- Molecular Weight : 281.30 g/mol (calculated)
- Purity : 95% ()
- High purity (95%) ensures reliability in synthetic applications, such as peptide modifications requiring aromatic interactions.
- Comparison: The TMS analog may offer superior steric protection compared to the phenoxy group, but the latter’s aromaticity could facilitate π-π stacking in supramolecular chemistry .
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic Acid
- Substituent : 3-methyl-3H-diazirin-3-yl
- Molecular Formula : C₁₀H₁₇N₃O₄
- Molecular Weight : 243.26 g/mol
- CAS : 2095409-43-9 ()
- Key Features :
- The diazirine group enables photoaffinity labeling, a critical tool for studying protein-ligand interactions.
- This photoreactive functionality is absent in the TMS variant, highlighting its niche role in biochemical probing.
- Comparison : While the TMS derivative prioritizes synthetic versatility, the diazirinyl analog serves specialized applications in structural biology .
Stereoisomeric Variants: (2R)- and (2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoic Acid
- Substituent: None (parent Boc-protected amino acid)
- Key Features :
- Stereochemistry at the α-carbon (R or S) dictates chiral recognition in peptide synthesis.
- Absence of a β-substituent simplifies the structure but reduces steric or electronic modulation.
Biological Activity
Introduction
2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid, also known as a derivative of amino acids, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is particularly significant in the context of drug design and development, especially as a building block for peptide synthesis and modifications in therapeutic applications.
- Molecular Formula : C₁₀H₁₉NO₄
- Molecular Weight : 211.27 g/mol
- CAS Number : 187035-34-3
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
The biological activity of this compound is largely attributed to its ability to participate in peptide synthesis and modification processes. The Boc group provides stability and protection during synthesis, allowing for the selective introduction of functional groups that can enhance biological activity.
Applications in Research
- Peptide Synthesis : The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides with specific sequences and functionalities .
- Noncanonical Amino Acids (ncAAs) : It has been explored for incorporating noncanonical amino acids into peptides, which can significantly alter the properties and functions of the resulting peptides, including their stability and binding affinities .
- Biological Studies : Recent studies have shown that derivatives of this compound can be utilized to investigate protein interactions and enzyme activities, particularly in the context of membrane proteins .
Case Studies
Several studies have highlighted the utility of 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid in various biological contexts:
- Study on Membrane Proteins : Research demonstrated that the incorporation of this compound into peptide sequences allowed for better characterization of membrane protein interactions, providing insights into their functional mechanisms .
- Therapeutic Applications : Investigations into modified peptides containing this compound have shown promising results in targeting specific receptors, potentially leading to new therapeutic agents for diseases such as cancer and metabolic disorders .
Comparative Biological Activity
| Compound | Activity | Notes |
|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid | Peptide synthesis facilitator | Key role in SPPS |
| O-phosphoserine | Enzyme activity modulation | Important for signaling pathways |
| Noncanonical amino acids (various) | Altered binding affinities | Enhances specificity in drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
